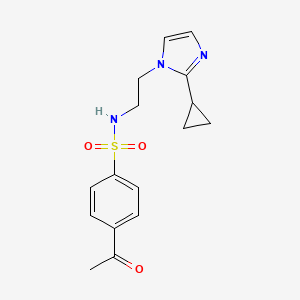

4-acetyl-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

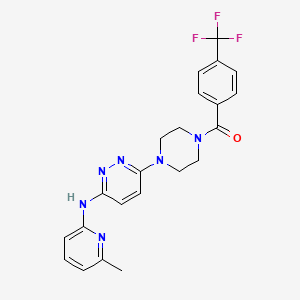

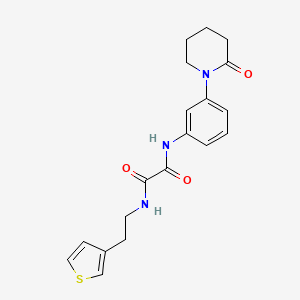

“4-acetyl-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties . A typical synthesis process involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a corresponding substituted acetophenone in the presence of NaOH .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Aplicaciones Científicas De Investigación

Antimicrobial Agents

Imidazole derivatives have been widely studied for their antimicrobial properties. The presence of the imidazole ring in compounds has been associated with significant activity against various strains of bacteria and fungi. For instance, certain imidazole derivatives have shown good antimicrobial potential against pathogens like E. coli . This suggests that our compound of interest could be explored for its efficacy as an antibacterial or antifungal agent, potentially leading to the development of new classes of antibiotics or antifungals.

Anticancer Therapeutics

The structural framework of imidazole is found in many compounds with antitumor properties. Research indicates that imidazole-containing compounds can interfere with the proliferation of cancer cells . The specific compound could be investigated for its potential to act as a chemotherapeutic agent, possibly offering a new avenue for cancer treatment.

Anti-inflammatory Medications

Imidazole derivatives are known to exhibit anti-inflammatory activities. They can be designed to target specific inflammatory pathways, which may lead to the development of novel anti-inflammatory drugs with fewer side effects compared to current medications .

Antioxidant Applications

Compounds with an imidazole core have demonstrated antioxidant properties, which are crucial in combating oxidative stress in cells . The ability of these compounds to scavenge free radicals can be harnessed in therapeutic applications to treat diseases associated with oxidative damage.

Gastrointestinal Treatments

Imidazole derivatives like omeprazole and pantoprazole are well-known for their use in treating gastrointestinal disorders, particularly as antiulcer agents . The compound could be researched for similar applications, possibly leading to improved treatments for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Cardiovascular Applications

Imidazole compounds have been implicated in cardiovascular health, with some derivatives showing potential in treating ischemia and enhancing wound healing . Investigating the compound for such applications could lead to new therapies for heart disease and related conditions.

Propiedades

IUPAC Name |

4-acetyl-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-12(20)13-4-6-15(7-5-13)23(21,22)18-9-11-19-10-8-17-16(19)14-2-3-14/h4-8,10,14,18H,2-3,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSSATWJCDDQDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2934994.png)

![N-(3-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2934996.png)

![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)

![8-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2935007.png)

![N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935008.png)